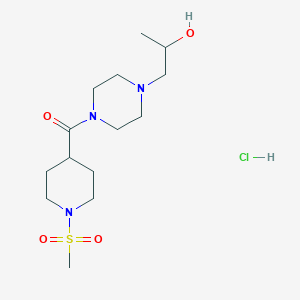

(4-(2-Hydroxypropyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride

Description

The compound "(4-(2-Hydroxypropyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride" is a hydrochloride salt of a methanone derivative featuring two heterocyclic moieties: a piperazine ring substituted with a 2-hydroxypropyl group and a piperidine ring modified with a methylsulfonyl group. The hydrochloride salt form enhances aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability .

Properties

IUPAC Name |

[4-(2-hydroxypropyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O4S.ClH/c1-12(18)11-15-7-9-16(10-8-15)14(19)13-3-5-17(6-4-13)22(2,20)21;/h12-13,18H,3-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVMJOMLBIQDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-(2-Hydroxypropyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride is a complex compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on various mechanisms of action, efficacy in clinical studies, and its implications in drug development.

Chemical Structure and Properties

The compound features a piperazine and piperidine moiety, which are known for their diverse biological activities. The methylsulfonyl group enhances the compound's solubility and bioavailability, while the hydroxypropyl substituent may influence its interaction with biological targets.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Enzyme Inhibition : Compounds containing piperazine and piperidine rings have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

- Antimicrobial Activity : Studies suggest that derivatives of piperidine exhibit antibacterial properties against several strains of bacteria, indicating potential use as antimicrobial agents .

- Antidiabetic Effects : Compounds that inhibit DPP-4 (dipeptidyl peptidase-4) have demonstrated efficacy in managing type 2 diabetes by enhancing incretin levels, thus improving insulin secretion .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies

- In Vitro Evaluation : A study evaluated the inhibitory effects of piperazine-based compounds on tyrosinase, an enzyme involved in melanin biosynthesis. The most effective compound showed significant antioxidant activity without cytotoxicity at concentrations up to 25 μM .

- DPP-4 Inhibition : Clinical trials involving DPP-4 inhibitors have shown promising results in reducing urinary albumin excretion in diabetic patients, suggesting renal protective effects beyond glycemic control .

- Antibacterial Studies : A series of synthesized piperidine derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity, which supports their potential as therapeutic agents for bacterial infections .

Scientific Research Applications

Medicinal Chemistry

Design and Synthesis of Derivatives

Research has demonstrated that derivatives of piperazine compounds, including the target compound, can be synthesized and evaluated for their biological activity. A notable study focused on synthesizing 4-(2-hydroxypropyl)piperazin-1-yl derivatives as inhibitors of heat shock protein 90 (Hsp90). These compounds exhibited moderate inhibitory activity against Hsp90, a critical protein involved in cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structural modifications of piperazine derivatives have been crucial in enhancing their pharmacological properties. For instance, the introduction of hydroxyl groups at specific positions on the aryl ring has been linked to increased Hsp90 inhibition potency. This indicates that careful structural design can lead to more effective therapeutic agents .

Cancer Treatment

Fatty Acid Synthase Inhibition

The compound has been investigated as a potential inhibitor of fatty acid synthase (FASN), an enzyme implicated in cancer metabolism. FASN inhibitors are being explored for their ability to disrupt lipid synthesis in cancer cells, thereby inhibiting tumor growth. The application of piperazine derivatives as FASN inhibitors suggests a promising avenue for developing anti-cancer therapies .

In Vitro Evaluation

In vitro studies have shown that certain derivatives of the compound can effectively inhibit cancer cell proliferation. For example, compounds derived from similar structures have been reported to exhibit significant cytotoxic effects against various cancer cell lines, highlighting their potential as anti-cancer agents .

Enzyme Inhibition

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for developing anti-melanogenic agents. Research has indicated that piperazine-based compounds can serve as effective tyrosinase inhibitors. The design of these compounds often involves modifying the piperazine core to enhance binding affinity and inhibitory activity against tyrosinase, which could lead to applications in treating skin disorders such as hyperpigmentation .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound’s structural uniqueness lies in its combination of a 2-hydroxypropyl-piperazine and a methylsulfonyl-piperidine . Below is a comparative analysis with related compounds:

| Compound Name (Reference) | Piperazine Substituent | Piperidine Substituent | Salt Form | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 2-Hydroxypropyl | Methylsulfonyl | Hydrochloride | Hydroxyl, sulfonyl |

| 1-Piperazinyl(4-pyridinyl)methanone (Ev3) | None | Pyridinyl | Hydrochloride | Aromatic ring |

| 4-Methylpiperazinyl-methanone (Ev5) | Methyl | None | Not specified | Methylpiperazine |

| Cetirizine derivatives (Ev4) | Chlorophenyl-benzyl | Ethanol/acetic acid chains | Hydrochloride | Chlorophenyl, carboxylic acid |

Key Observations :

- Methylsulfonyl Group : The sulfonyl moiety on the piperidine ring is electron-withdrawing, which may influence electronic interactions with biological targets compared to piperidines with alkyl or aromatic substituents (e.g., pyridinyl in Ev3) .

Physicochemical and Pharmacological Properties

While specific data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Solubility : Hydrochloride salts (e.g., Ev3, Ev4) typically exhibit higher aqueous solubility than free bases, a critical factor for oral bioavailability .

- Stability : The methylsulfonyl group may enhance metabolic stability compared to esters or amides, as seen in other sulfonamide-containing drugs .

Research Findings and Methodological Insights

- Spectroscopic Characterization : Techniques such as $ ^1H $-NMR and $ ^{13}C $-NMR (used in Ev1 for Zygocaperoside) would be essential for confirming the structure of the target compound, particularly to resolve stereochemistry from the 2-hydroxypropyl group .

- Substructure-Activity Relationships : Data mining approaches (Ev2) highlight the importance of sulfonyl and hydroxypropyl groups in modulating biological activity. For instance, sulfonyl groups are associated with enhanced binding to ATP pockets in kinases, while hydroxypropyl may improve solubility without steric hindrance .

Q & A

Q. What are the recommended safety protocols for handling (4-(2-Hydroxypropyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride in laboratory settings?

Methodological Answer:

- Ventilation: Conduct experiments in well-ventilated areas with fume hoods to minimize inhalation risks .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .

- First Aid:

- Storage: Store in airtight containers at 2–8°C, away from light and moisture .

Q. How is the compound synthesized, and what are the critical reaction conditions?

Methodological Answer:

- Synthetic Route:

- Coupling Reaction: React 1-(methylsulfonyl)piperidin-4-carboxylic acid with 4-(2-hydroxypropyl)piperazine using a carbodiimide coupling agent (e.g., EDC/HCl) in anhydrous dichloromethane .

- Purification: Isolate the product via column chromatography (silica gel, methanol/dichloromethane gradient) .

- Salt Formation: Treat the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt .

- Critical Conditions:

Q. What analytical methods are used to assess purity and structural integrity?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) at 1.0 mL/min. Detect UV absorbance at 254 nm .

- TLC: Silica gel GF254 plates developed in ethyl acetate:methanol:ammonia (8:2:0.2); visualize under UV or iodine vapor .

- NMR: Confirm structure via H and C NMR, comparing peaks to reference spectra (e.g., piperazine protons at δ 2.5–3.5 ppm; sulfonyl group at δ 3.1 ppm) .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]+ .

Advanced Questions

Q. How to design experiments to study the compound’s stability under varying pH and temperature?

Methodological Answer:

- Experimental Design:

- Data Interpretation:

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Methodological Audit:

- Assay Conditions: Compare buffer pH (e.g., sodium acetate pH 4.6 vs. phosphate pH 7.4), which may alter receptor binding .

- Cell Lines: Validate target receptor expression levels (e.g., via qPCR) if discrepancies arise between in vitro models .

- Dose-Response Curves: Replicate studies using standardized IC50 protocols with positive controls (e.g., reference inhibitors) .

- Statistical Analysis: Apply meta-analysis tools to assess heterogeneity across datasets .

Q. What are the best practices for ensuring reproducibility in pharmacokinetic studies?

Methodological Answer:

- In Vivo Design:

- Validation:

Q. How do environmental factors (e.g., pH, temperature) influence the compound’s biochemical efficacy?

Methodological Answer:

- pH-Dependent Studies:

- Temperature Effects:

- Pre-incubate the compound at 25°C and 37°C for 1 hour before activity assays to assess thermal denaturation .

Q. What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Reaction Optimization:

- Byproduct Mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.